
D21-2393
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
D21-2393 has been studied extensively for its role as an active metabolite of edoxaban. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic strategies involving edoxaban.
Key Findings:
- Systemic Exposure : Following the administration of edoxaban, significant accumulation of this compound occurs, with studies indicating a 35% increase in total systemic exposure after repeated dosing .
- Concentration Dynamics : In clinical settings, this compound levels can increase significantly (up to 13-fold) relative to placebo during steady-state conditions .
- Anticoagulant Activity : Both edoxaban and this compound exhibit similar anticoagulant effects on a molar basis, suggesting that this compound contributes meaningfully to the overall therapeutic efficacy of edoxaban .
Clinical Applications
This compound's role extends beyond mere metabolism; it has significant implications in clinical settings:
Case Study Insights:
- Bleeding Risk Management : In a phase 2 study involving andexanet alfa (a reversal agent for rivaroxaban), this compound levels were monitored to assess the safety and efficacy of anticoagulation reversal. The study demonstrated a dose-dependent decrease in unbound this compound levels following administration of andexanet alfa .
- Genetic Variability Impact : Pharmacogenomic studies have shown that genetic variations in the SLCO1B1 gene can affect this compound exposure. Specifically, C-carriers exhibited elevated plasma levels of this compound compared to TT homozygotes, indicating potential variability in patient response based on genetic makeup .
Implications for Drug Development
The comprehensive understanding of this compound's pharmacological properties aids in drug development processes:
Future Research Directions
Further research is warranted to explore:
- Long-term Effects : Investigating the long-term safety and efficacy of this compound in diverse populations.
- Combination Therapies : Assessing how this compound interacts with other anticoagulants or reversal agents.
- Personalized Medicine Approaches : Utilizing genetic profiling to tailor anticoagulation therapy based on individual responses to this compound.
Mecanismo De Acción
D21-2393 ejerce sus efectos inhibiendo el factor Xa, una enzima que juega un papel crucial en la cascada de coagulación. Al inhibir el factor Xa, this compound previene la conversión de protrombina en trombina, reduciendo así la formación de coágulos sanguíneos . Los objetivos moleculares y las vías implicadas incluyen la unión directa de this compound al sitio activo del factor Xa, lo que lleva a su inhibición .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of D21-2393 are closely related to its parent compound, Edoxaban. As an active metabolite, this compound shows reproducible, but concentration-dependent matrix effects . It interacts with the enzyme Factor Xa, inhibiting its activity and thus playing a crucial role in the coagulation cascade .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting this enzyme, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound are concentration-dependent .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de D21-2393 implica múltiples pasos, comenzando con el compuesto original Edoxaban. El proceso incluye condiciones de reacción específicas, como el control de la temperatura, los ajustes de pH y el uso de varios disolventes y reactivos . La ruta sintética detallada es propietaria y normalmente implica el uso de técnicas avanzadas de síntesis orgánica .
Métodos de Producción Industrial: La producción industrial de this compound sigue las Buenas Prácticas de Manufactura (GMP) para garantizar una alta pureza y coherencia. El proceso implica la síntesis a gran escala, la purificación y las medidas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de Reacciones: D21-2393 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores . Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para obtener los productos deseados .
Productos Principales: Los productos principales que se forman a partir de estas reacciones incluyen varios derivados de this compound, que se estudian por sus propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos Similares:
Rivaroxaban: Otro inhibidor del factor Xa con propiedades anticoagulantes similares.
Apixaban: Un inhibidor del factor Xa utilizado para la prevención y el tratamiento de los trastornos tromboembólicos.
Dabigatran: Un inhibidor directo de la trombina con efectos anticoagulantes.
Unicidad de D21-2393: this compound es único debido a sus propiedades farmacocinéticas y farmacodinámicas específicas. Muestra efectos de matriz reproducibles, dependientes de la concentración y se ha estudiado ampliamente por su papel como metabolito activo de Edoxaban . Su estructura química única y su mecanismo de acción lo convierten en un compuesto valioso en la investigación y terapia de la anticoagulación .
Actividad Biológica
D21-2393, also known as Edoxaban M4, is an active metabolite of the anticoagulant drug Edoxaban. This compound plays a significant role in the inhibition of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. Understanding the biological activity of this compound is essential for optimizing anticoagulant therapies and developing new treatments for thromboembolic disorders.
Target and Mode of Action
this compound selectively inhibits FXa, which is pivotal in converting prothrombin to thrombin. By inhibiting FXa, this compound decreases thrombin generation and subsequently reduces fibrin clot formation, thereby exerting its anticoagulant effects.
Pharmacokinetics
The pharmacokinetics of this compound show concentration-dependent effects. The compound's exposure can be influenced by various factors, including the presence of pharmacological inhibitors such as P-glycoprotein (P-gp) and OATP1B1, which are involved in its metabolism and transport.
This compound exhibits biochemical properties similar to its parent compound, Edoxaban. It demonstrates reproducible matrix effects that are concentration-dependent. The major chemical reactions involving this compound include oxidation, reduction, and substitution, leading to various derivatives that are studied for their pharmacological properties.
Inhibitory Effects on Factor Xa
Research has shown that this compound possesses significant inhibitory activity against FXa. The 50% inhibitory concentration (IC50) values for this compound have been determined through various studies:
Compound | IC50 (nM) |
---|---|
This compound | 0.9 |
Edoxaban | 0.561 |
Other Metabolites | Varies |
This table summarizes the potency of this compound compared to Edoxaban and other metabolites .
Anticoagulant Activity
This compound has been evaluated in multiple studies for its anticoagulant activity. It was found to have comparable effects to Edoxaban in terms of prolonging clotting times and inhibiting FXa activity in both human and rat plasma .
Key Study Findings:
- In a study comparing various metabolites of Edoxaban, this compound exhibited significant anti-factor Xa activity.
- The anticoagulant effects were assessed using chromogenic substrates and prothrombinase complex assays, confirming its efficacy in reducing thrombin generation .
Case Studies
Several clinical studies have investigated the role of this compound in therapeutic settings:
- Study on Thromboembolic Disorders :
- Pharmacokinetic Analysis :
Propiedades
IUPAC Name |
(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMJNYAASVNAP-CORIIIEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834919-19-6 | |
Record name | D21-2393 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834919196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D21-2393 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV344R972X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying D21-2393 in the context of edoxaban therapy?
A: Edoxaban, an oral anticoagulant, is primarily metabolized into this compound (Cyclohexanecarboxylic acid, 4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo(5,4-C)pyridin-2-yl)carbonyl)amino)-, (1S,3R,4S)-). Research suggests that this compound also exhibits anticoagulant activity. [, , ] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing edoxaban therapy, particularly in specific patient populations where metabolite ratios might differ.
Q2: How does food intake affect the pharmacokinetics of edoxaban and its metabolite this compound?
A: Studies in healthy Chinese volunteers indicate that while food intake doesn't significantly impact the maximum and total exposure of edoxaban, it does slightly delay its time to maximum concentration (tmax). [] Interestingly, the presence of food during edoxaban administration leads to lower exposure of this compound compared to fasting conditions. This suggests that food intake may influence the formation or absorption of this active metabolite.
Q3: Are there any known inter-ethnic differences in the pharmacokinetic profiles of edoxaban and this compound?
A: Research comparing the pharmacokinetic profiles of edoxaban and this compound in Chinese, Caucasian, and Japanese populations suggests that the overall characteristics are comparable. [, ] While some studies show minor differences in plasma exposure between men and women, these are generally considered clinically insignificant. []
Q4: Could drug-drug interactions or disease states alter the exposure levels of edoxaban and this compound?
A: Yes, certain drug-drug interactions and disease states, particularly renal impairment, can significantly influence the exposure levels of edoxaban and this compound. [] For instance, co-administration with drugs that inhibit specific enzymes or transporters involved in edoxaban metabolism, such as OATP1B1, can increase the plasma concentrations of both the parent drug and its metabolite. This heightened exposure could potentially amplify the anticoagulant effect and increase the risk of bleeding. Similarly, renal impairment can also lead to increased exposure to both compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.